Cas no 14174-98-2 (Diethyl 1,2-Indolizinedicarboxylate)
Diethyl 1,2-Indolizinedicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl indolizine-1,2-dicarboxylate
- 1,2-Indolizinedicarboxylicacid, 1,2-diethyl ester
- Diethyl 1,2-indolizinedicarboxylate
- 1,2-Bis-ethoxycarbonyl-indolizin
- Diethyl-indolizin-1,2-carboxylat
- diethylindolizinedicarboxylate
- HMS1365D05
- indolizine-1,2-dicarboxylic acid diethyl ester
- 12P-119
- Oprea1_207306
- NSC382379
- DTXSID20321865
- FT-0680083
- 14174-98-2
- MFCD02082815
- NSC-382379
- Bionet2_000423
- AKOS005069671
- 1,2-Indolizinedicarboxylicacid,1,2-diethyl ester
- 1,2-Indolizinedicarboxylic acid, 1,2-diethyl ester
- 1,2-diethyl indolizine-1,2-dicarboxylate
- DB-208485
- DIETHYL1,2-INDOLIZINEDICARBOXYLATE
- Diethyl 1,2-Indolizinedicarboxylate
-
- MDL: MFCD02082815
- Inchi: 1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3
- InChI Key: JTTAWMDQYRFFTR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C(=O)OCC)=CN2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 261.10000
- Monoisotopic Mass: 261.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 84-86°C
- Refractive Index: 1.556
- PSA: 57.01000
- LogP: 2.29270
Diethyl 1,2-Indolizinedicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diethyl 1,2-Indolizinedicarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Diethyl 1,2-Indolizinedicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 043282-500mg |
Diethyl 1,2-indolizinedicarboxylate, >95% |
14174-98-2 | >95% | 500mg |
$362.00 | 2023-09-09 | |
| Matrix Scientific | 043282-1g |
Diethyl 1,2-indolizinedicarboxylate, >95% |
14174-98-2 | >95% | 1g |
$454.00 | 2023-09-09 | |
| TRC | D027235-50mg |
Diethyl 1,2-Indolizinedicarboxylate |
14174-98-2 | 50mg |
$ 145.00 | 2022-06-02 | ||
| TRC | D027235-100mg |
Diethyl 1,2-Indolizinedicarboxylate |
14174-98-2 | 100mg |
$ 240.00 | 2022-06-02 | ||
| Chemenu | CM258886-1g |
Diethyl indolizine-1,2-dicarboxylate |
14174-98-2 | 95% | 1g |
$*** | 2023-03-30 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300439-500 mg |
Diethyl 1,2-indolizinedicarboxylate, |
14174-98-2 | 500MG |
¥2,226.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300439A-1 g |
Diethyl 1,2-indolizinedicarboxylate, |
14174-98-2 | 1g |
¥3,008.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | D542563-5g |
diethyl indolizine-1,2-dicarboxylate |
14174-98-2 | 95% | 5g |
$1700 | 2024-08-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300439-500mg |
Diethyl 1,2-indolizinedicarboxylate, |
14174-98-2 | 500mg |
¥2226.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300439A-1g |
Diethyl 1,2-indolizinedicarboxylate, |
14174-98-2 | 1g |
¥3008.00 | 2023-09-05 |
Diethyl 1,2-Indolizinedicarboxylate Related Literature
-
1. Preparation of indolizines from ethyl bromopyruvate and ethyl 2-pyridylacetateD. R. Bragg,D. G. Wibberley J. Chem. Soc. C 1966 2120
Additional information on Diethyl 1,2-Indolizinedicarboxylate
Introduction to Diethyl indolizine-1,2-dicarboxylate (CAS No. 14174-98-2)
Diethyl indolizine-1,2-dicarboxylate, with the chemical formula C₁₁H₁₂N₂O₄, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the indolizine class of heterocyclic structures, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The CAS number 14174-98-2 uniquely identifies this molecule and distinguishes it from other related compounds.
The structural framework of Diethyl indolizine-1,2-dicarboxylate consists of a seven-membered ring containing two nitrogen atoms, with ethyl ester groups attached to the carboxylic acid functionalities at the 1 and 2 positions. This unique configuration imparts specific chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of nitrogen atoms within the ring enhances its reactivity, allowing for various functionalization strategies that can be exploited in drug design and development.
In recent years, there has been a growing interest in indolizine derivatives due to their reported pharmacological properties. Studies have demonstrated that compounds belonging to this class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The< strong> Diethyl indolizine-1,2-dicarboxylate molecule has been investigated for its potential role in modulating biological pathways associated with these therapeutic applications.
One of the most compelling aspects of Diethyl indolizine-1,2-dicarboxylate is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize more complex molecules with enhanced biological activity. For instance, modifications of the< strong> Diethyl indolizine-1,2-dicarboxylate core have led to the development of novel agents that show promise in preclinical studies. These studies often focus on identifying small molecules that can interact with specific targets within cellular machinery, thereby influencing disease processes.
The synthesis of Diethyl indolizine-1,2-dicarboxylate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by esterification steps to introduce the carboxylate groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
The pharmacological evaluation of Diethyl indolizine-1,2-dicarboxylate has revealed several interesting findings. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, its ability to interact with DNA-binding proteins has raised eyebrows among researchers exploring potential applications in oncology. These findings underscore the importance of< strong> Diethyl indolizine-1,2-dicarboxylate as a lead compound for further drug discovery efforts.
The structural features of< strong> Diethyl indolizine-1,2-dicarboxylate, particularly the presence of nitrogen atoms and ester groups, make it a versatile scaffold for medicinal chemists. By leveraging these features, researchers can design molecules with tailored properties suited for specific therapeutic applications. This flexibility has led to numerous patents and publications detailing novel derivatives of< strong> Diethyl indolizine-1,2-dicarboxylate.
In conclusion, Diethyl indolizine-1,2-dicarboxylate (CAS No. 14174-98-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and reported biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow even further.
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